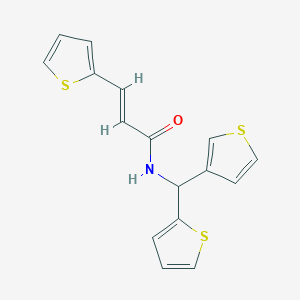

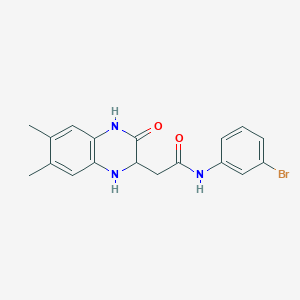

(E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives often involves the heterocyclization of readily available S-containing alkyne substrates . For instance, ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives have been synthesized through a multicomponent approach, employing acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate as starting materials .

Molecular Structure Analysis

The molecular structure of “(E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide” has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is stabilized by C–H···N and N–H···N hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are mainly based on condensation-like reactions or subsequent functionalization of the thiophene ring . Innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes .

科学的研究の応用

Synthesis and Chemical Properties

- The compound has been explored in the synthesis of various chemicals. For instance, a synthetic route involving Knoevenagel-Doebner condensation produced intermediates like (E)-3-(thiophen-2-yl)acrylic acid, which further underwent various reactions to yield different products (Wei Yun-yang, 2007).

- Another study demonstrated the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide from related compounds, highlighting the versatility in chemical synthesis (B. Kariuki et al., 2022).

Applications in Optoelectronic Devices

- Thiophene dyes, including derivatives of (E)-3-(thiophen-2-yl)acrylamide, have been studied for their nonlinear optical limiting, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (S. Anandan et al., 2018).

Photophysical Properties and DFT Studies

- N, N-diethylaniline comprising dyes with thiophene units have been synthesized, displaying solvatochromism and potential for organic non-linear optical applications (D. Patil et al., 2018).

Solar Cell Applications

- Novel organic sensitizers for solar cells, with components including thiophene units, have been engineered at the molecular level, showing high conversion efficiency (Sanghoon Kim et al., 2006).

- The conformational and electronic properties of thiophene-based compounds have been analyzed for their use in dye-sensitized solar cells (M. Balanay et al., 2009).

作用機序

While the specific mechanism of action for “(E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide” is not explicitly mentioned, it’s worth noting that thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, has similar stimulant effects to amphetamine but with around one third the potency .

特性

IUPAC Name |

(E)-3-thiophen-2-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS3/c18-15(6-5-13-3-1-8-20-13)17-16(12-7-10-19-11-12)14-4-2-9-21-14/h1-11,16H,(H,17,18)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAXWZUQWPBSHT-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2632813.png)

![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2632818.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2632822.png)

![4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2632824.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2632828.png)

![7,7-dimethyl-N-(3-phenylpropyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2632829.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2632833.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2632834.png)